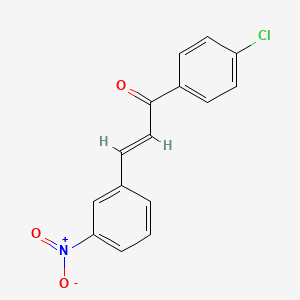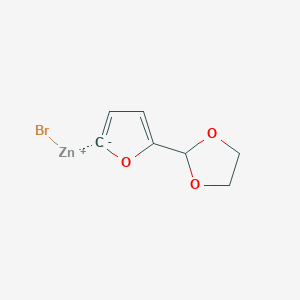
4-(3-Chloro-2-methylphenyl)phenol, 95%
Vue d'ensemble
Description
4-(3-Chloro-2-methylphenyl)phenol, 95% (4-CMPP) is an aromatic compound belonging to the phenol class of organic compounds. It is a white crystalline solid with a molecular formula of C9H9ClO and a molecular weight of 166.6 g/mol. 4-CMPP is a versatile compound with a wide range of applications in scientific research and laboratory experiments. It has been used in various studies to investigate its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 4-(3-Chloro-2-methylphenyl)phenol, 95% involves the reaction of 3-chloro-2-methylphenol with phenol in the presence of a catalyst.
Starting Materials
3-chloro-2-methylphenol, phenol, catalyst
Reaction
Mix 3-chloro-2-methylphenol and phenol in a 1:1 molar ratio in a reaction vessel., Add a catalyst, such as sulfuric acid or hydrochloric acid, to the reaction mixture., Heat the reaction mixture to a temperature of 100-120°C and stir for several hours., Cool the reaction mixture and filter the resulting solid product., Wash the solid product with water and dry it under vacuum to obtain 4-(3-Chloro-2-methylphenyl)phenol, 95%.
Applications De Recherche Scientifique
4-(3-Chloro-2-methylphenyl)phenol, 95% has been used in a wide range of scientific research applications, including studies on the structure and reactivity of organic compounds, the mechanism of action of drugs, and the biochemical and physiological effects of drugs. It has also been used in the synthesis of other aromatic compounds, such as 4-chloro-3-methylphenol and 4-chloro-2-methylphenol.
Mécanisme D'action
The mechanism of action of 4-(3-Chloro-2-methylphenyl)phenol, 95% is not well understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Inhibition of COX-2 can lead to reduced inflammation, pain, and fever.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-(3-Chloro-2-methylphenyl)phenol, 95% are not well understood. However, it has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Inhibition of COX-2 can lead to reduced inflammation, pain, and fever. Additionally, 4-(3-Chloro-2-methylphenyl)phenol, 95% has been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-Chloro-2-methylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize and purify. Additionally, it is a relatively stable compound, making it suitable for long-term storage. However, 4-(3-Chloro-2-methylphenyl)phenol, 95% has some limitations for use in laboratory experiments. It is a relatively toxic compound, and it can be difficult to work with in large quantities.
Orientations Futures
The potential applications of 4-(3-Chloro-2-methylphenyl)phenol, 95% are vast and varied. Potential future directions for research include further exploration of its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research into its synthesis method and potential modifications to improve its stability and efficacy could be beneficial. Additionally, further research into its potential applications in drug delivery systems and other medical applications could prove beneficial. Finally, further research into its potential environmental applications, such as its use as an herbicide or pesticide, could prove beneficial.
Propriétés
IUPAC Name |
4-(3-chloro-2-methylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-12(3-2-4-13(9)14)10-5-7-11(15)8-6-10/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZTVWYBAFGPDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680719 | |
| Record name | 3'-Chloro-2'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-2-methylphenyl)phenol | |
CAS RN |
1181320-98-8 | |
| Record name | 3'-Chloro-2'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-chloro-4-[(dimethylamino)sulfonyl]benzoate](/img/structure/B6363684.png)












